![molecular formula C17H16ClN3OS2 B2574909 N-(3-chlorophenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolane-3-carbothioamide CAS No. 73316-87-7](/img/structure/B2574909.png)

N-(3-chlorophenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolane-3-carbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

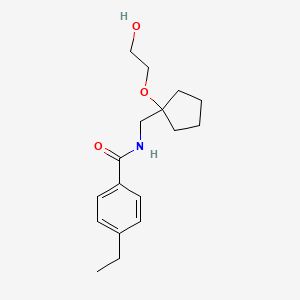

N-(3-chlorophenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolane-3-carbothioamide, also known as N-chloro-4-methoxy-2-thiazolyl-3-thiocarboxamide (CMTC), is a synthetic compound that has been used in scientific research for several decades. It is a member of the thiazolone class of compounds, which are known for their potent anti-inflammatory and analgesic properties. CMTC has been studied for its potential therapeutic applications in a variety of diseases, including cancer, diabetes, and cardiovascular disease.

Aplicaciones Científicas De Investigación

Synthesis and Structural Properties

Research on related thiazolidin-4-ones, such as those involving chlorophenyl and methoxyphenyl groups, focuses on their synthesis, spectroscopic, and structural properties. These compounds are synthesized through reactions involving chloral and substituted anilines, followed by treatment with thioglycolic acid, producing a series of substituted thiazolidin-4-ones. These compounds have been studied for their conformations using high-resolution magnetic resonance spectra and ab initio calculations, providing insight into their potential as intermediates for further chemical synthesis and applications in medicinal chemistry (Issac & Tierney, 1996).

Anticancer Applications

A review article summarizing research on compounds synthesized in a laboratory, including those with chlorophenyl groups, highlighted their tumor specificity and reduced keratinocyte toxicity. This research aimed at developing new types of anticancer drugs by modifying lead compounds to introduce appropriate functional groups, reducing side effects on normal cells (Sugita et al., 2017).

Biological Potential of Thiazolidin-4-ones

The 1,3-thiazolidin-4-one nucleus and its functionalized analogs have shown significant pharmacological importance, found in commercial pharmaceuticals. Their synthesis and development have been ongoing since the mid-nineteenth century, demonstrating their potential in combating various diseases. Advances in green chemistry have also been explored for these compounds, reflecting an interest in sustainable development and environmental awareness (Santos, Jones Jr., & Silva, 2018).

Environmental Impact

The environmental impact of organochlorine compounds, including chlorophenols, has been extensively reviewed, highlighting moderate toxic effects to both mammalian and aquatic life. The persistence and bioaccumulation potential of these compounds, along with their organoleptic effects, underline the importance of understanding and mitigating their environmental presence (Krijgsheld & Gen, 1986).

Propiedades

IUPAC Name |

N-(3-chlorophenyl)-2-(4-methoxyphenyl)imino-1,3-thiazolidine-3-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3OS2/c1-22-15-7-5-13(6-8-15)20-17-21(9-10-24-17)16(23)19-14-4-2-3-12(18)11-14/h2-8,11H,9-10H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUAQWRLQUFWXDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=C2N(CCS2)C(=S)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(diethylamino)-2-methylphenyl]-2-(6,7-dimethyl-10-oxo-2,3,10,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-9(1H)-yl)acetamide](/img/structure/B2574827.png)

![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3,4-diethoxybenzoate](/img/structure/B2574836.png)

![2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2574841.png)

![5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2574843.png)

![1-(2-(3-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2574845.png)

![1-({4'-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-4-methoxy-[1,1'-biphenyl]-2-yl}sulfonyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B2574847.png)

![N-(2-methoxyethyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2574848.png)